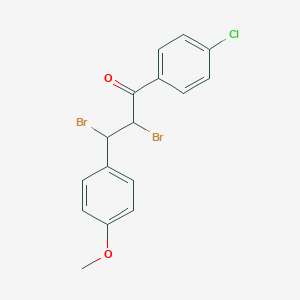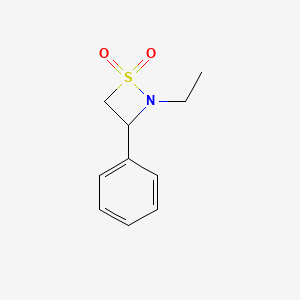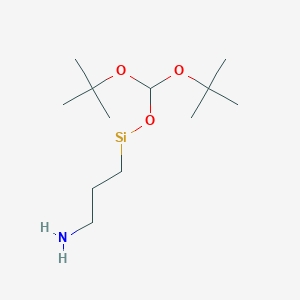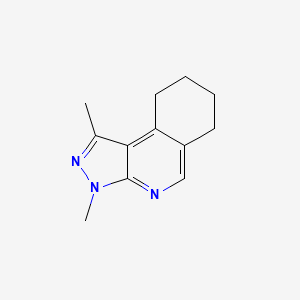![molecular formula C9H17N5OS B14365252 N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine CAS No. 93670-60-1](/img/structure/B14365252.png)
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyano group, and a methylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-oxobutyl sulfanyl ethylamine with cyanamide and methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or ethanol, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters such as temperature, pressure, and pH is crucial to maximize yield and purity. Post-reaction, the compound is typically purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the cyano group to an amine.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation, apoptosis, and oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-ethylguanidine
- N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-propylguanidine
- N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-butylguanidine
Uniqueness
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.
Properties
CAS No. |
93670-60-1 |
|---|---|
Molecular Formula |
C9H17N5OS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-[2-(2-amino-3-oxobutyl)sulfanylethyl]-3-cyano-2-methylguanidine |
InChI |
InChI=1S/C9H17N5OS/c1-7(15)8(11)5-16-4-3-13-9(12-2)14-6-10/h8H,3-5,11H2,1-2H3,(H2,12,13,14) |
InChI Key |
RPVXGNNSSHUTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CSCCNC(=NC)NC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)


![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)


![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)

![N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine](/img/structure/B14365240.png)
![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)


